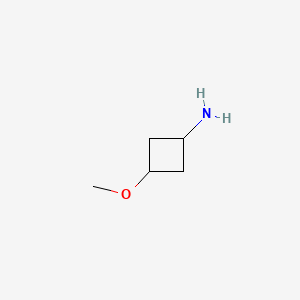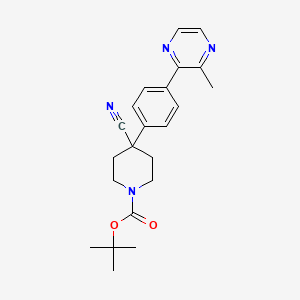
TRIS(BENZOYLACETONATO) MONO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS(BENZOYLACETONATO) MONO: is an organometallic complex with the chemical formula [Ba(Haacac)(tpy)]Eu(III). This compound is known for its remarkable luminescence properties, emitting red fluorescence. It is a powdery solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol (MeOH), but insoluble in water .
Wirkmechanismus
Target of Action
TRIS(BENZOYLACETONATO) MONO, also known as this compound(phenanthroline)europium(III), is an organometallic complex It’s known to be used in proteomics research .
Mode of Action
It’s known that the compound has remarkable luminescence properties .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as dimethyl sulfoxide (dmso) and methanol (meoh), but insoluble in water . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of organic materials.
Result of Action
It’s known that the compound can emit red fluorescence . This suggests that it may be used to visualize certain cellular structures or processes in proteomics research.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by exposure to oxygen and water .
Vorbereitungsmethoden
The preparation of TRIS(BENZOYLACETONATO) MONO typically involves the following steps :
Synthesis of Benzoylpyruvic Acid: Benzophenone reacts with pyruvic acid to form benzoylpyruvic acid.
Formation of Tris(benzoylpyruvate) Mono Complex: Benzoylpyruvate reacts with a ferrous reagent (phenanthroline) to yield Tris(benzoylpyruvate) mono (ferrous reagent (phenanthroline)) iron (III).
Final Reaction with Europium (III) Salt: The Tris(benzoylacetonate) mono (ferrous reagent (phenanthroline)) iron (III) complex is then reacted with Europium (III) salt to obtain the desired this compound compound.
Analyse Chemischer Reaktionen
TRIS(BENZOYLACETONATO) MONO undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where one ligand in the complex is replaced by another ligand.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various ligands. The reactions often occur under controlled temperature and pressure conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modified organometallic complexes.
Wissenschaftliche Forschungsanwendungen
TRIS(BENZOYLACETONATO) MONO has a wide range of scientific research applications :
Chemistry: It is used as a luminescent material in organic electroluminescent diodes (OLEDs) and organic solar cells.
Biology: Due to its luminescent properties and stability, it serves as a biomarker in bioimaging and bioanalysis applications.
Medicine: The compound’s luminescent properties make it useful in medical diagnostics and imaging techniques.
Industry: It is employed in the development of new luminescent materials for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
TRIS(BENZOYLACETONATO) MONO can be compared with other similar compounds, such as:
- Tris(dibenzoylmethane) mono (1,10-phenanthroline)europium (III)
- Tris(dibenzoylmethane) mono (5-amino-1,10-phenanthroline)europium (III)
- Europium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]
These compounds share similar luminescent properties but differ in their specific ligands and molecular structures. This compound is unique due to its specific combination of benzoylacetonato and phenanthroline ligands, which contribute to its distinct luminescent characteristics.
Eigenschaften
CAS-Nummer |
18130-95-5 |
|---|---|
Molekularformel |
C30H27EuO6.C12H8N2 |
Molekulargewicht |
815.706 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)


![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

